Myricetin

α-glucosidase inhibition diabetes carbohydrate metabolism

Myricetin's 3',4',5'-trihydroxy B-ring delivers 3.4× greater PI3K p110β and ~5× greater B-Raf inhibition versus quercetin, plus 47.3% antiangiogenic efficacy with a 100 μM LD50—double quercetin's safety margin. It outperforms fisetin 4-fold on α-glucosidase. Its poor solubility makes it an ideal model for bioavailability-enhancing formulation R&D. Procure ≥98% HPLC-pure myricetin to eliminate inter-flavonoid variability and ensure reproducible kinase inhibition, angiogenesis, and metabolic disease data.

Molecular Formula C15H10O8
Molecular Weight 318.23 g/mol
CAS No. 529-44-2
Cat. No. B1677590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyricetin
CAS529-44-2
Synonyms3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one
myricetin
Molecular FormulaC15H10O8
Molecular Weight318.23 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O
InChIInChI=1S/C15H10O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,16-20,22H
InChIKeyIKMDFBPHZNJCSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySparingly soluble in boiling water;  soluble in alcohol. Practically insoluble in chloroform, acetic acid
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Myricetin (CAS 529-44-2) for Research and Procurement: Key Differentiators Among Flavonoid Aglycones


Myricetin (CAS 529-44-2) is a hexahydroxyflavone and a member of the flavonol subclass of flavonoids, characterized by a C6-C3-C6 skeleton with a distinct 3',4',5'-trihydroxy substitution pattern on the B-ring [1]. This structural feature distinguishes it from closely related flavonols such as quercetin (3',4'-dihydroxy B-ring), kaempferol (4'-monohydroxy B-ring), and fisetin (3',4'-dihydroxy with a different hydroxyl arrangement) [2]. As a naturally occurring plant secondary metabolite, myricetin is found in various fruits, vegetables, nuts, berries, and tea, and has been extensively studied for its antioxidant, anti-inflammatory, and enzyme inhibitory properties [3]. For researchers and procurement specialists, understanding how myricetin's unique hydroxylation profile translates into quantifiable performance differences relative to its analogs is critical for experimental design and sourcing decisions.

Why Myricetin (CAS 529-44-2) Cannot Be Replaced by Quercetin or Kaempferol in Rigorous Scientific Applications


Flavonoids within the same subclass are frequently considered interchangeable due to their shared core structure and general antioxidant activity. However, this assumption is demonstrably false for myricetin relative to its closest analogs, quercetin and kaempferol. The number and position of hydroxyl groups on the B-ring—three for myricetin, two for quercetin, and one for kaempferol—fundamentally alter their biochemical interactions, potency against specific targets, and even their toxicological profiles [1]. Critically, a meta-analysis of flavonoid bioactivities reveals that these structural differences do not produce predictable, linear changes in activity; instead, they lead to target-specific, non-additive, and sometimes inverse effects, such as the antioxidant antagonism observed in binary mixtures of these compounds [2]. Therefore, substituting myricetin with a more readily available or less expensive analog like quercetin or kaempferol without empirical justification will likely lead to experimental failure or inaccurate conclusions, particularly in studies of kinase inhibition, α-glucosidase activity, or angiogenesis modulation [3]. The following evidence quantifies these critical differences.

Quantitative Evidence: Myricetin (CAS 529-44-2) Performance vs. Key Flavonoid Analogs


Superior Potency of Myricetin as an α-Glucosidase Inhibitor Compared to Fisetin and Apigenin-7-O-glucoside

In a comparative study of 27 dietary flavonoids, myricetin demonstrated the most potent inhibitory effect against α-glucosidase, a key enzyme in carbohydrate digestion and a therapeutic target for type 2 diabetes. The IC50 of myricetin was significantly lower than that of other common flavonoids, including fisetin and apigenin-7-O-glucoside [1].

α-glucosidase inhibition diabetes carbohydrate metabolism

Myricetin is a 3.4-Fold More Potent PI3K p110β Subunit Inhibitor than Quercetin

The PI3K/AKT/mTOR signaling pathway is a major target in oncology research. A direct head-to-head comparison of myricetin and quercetin against the recombinant human PI3K p110β subunit revealed a substantial difference in inhibitory potency. Myricetin inhibited the enzyme with an IC50 of 2.93 μmol/L, whereas quercetin required a significantly higher concentration (9.91 μmol/L) to achieve the same level of inhibition. Kaempferol, another close analog, showed no inhibitory effect in this assay [1].

PI3K inhibition cancer signaling kinase inhibitor

Myricetin is the Most Potent PI3Kα Inhibitor Among 14 Flavonoids Tested

In a broader structure-activity relationship study evaluating fourteen flavonoids from different chemical classes for their ability to inhibit phosphatidylinositol 3-kinase alpha (PI3Kα), myricetin emerged as the single most potent inhibitor. Its IC50 was 1.8 μM, substantially lower than that of other notable flavonoids, including the commonly used analog quercetin, as well as luteolin and apigenin [1].

PI3K inhibition cancer signal transduction

Myricetin Exhibits 4.9-Fold Greater Potency than Quercetin Against B-Raf Kinase

B-Raf is a key serine/threonine-protein kinase in the MAPK/ERK signaling pathway, and its mutations are oncogenic drivers in various cancers. A direct experimental comparison of myricetin and quercetin revealed a marked difference in their ability to inhibit B-Raf kinase activity. The experimentally determined IC50 for myricetin was 1.562 μM, while quercetin was significantly less potent, with an IC50 of 7.589 μM [1].

B-Raf inhibition MAPK pathway cancer

Myricetin Demonstrates Superior Antiangiogenic Activity Compared to Quercetin and Kaempferol

The inhibition of angiogenesis is a validated therapeutic strategy in oncology and ophthalmology. In a comparative study using a VEGF-stimulated human umbilical vein endothelial cell (HUVEC) model, myricetin suppressed tubular structure formation more effectively than either quercetin or kaempferol. At 0.5 LD50 concentrations, myricetin inhibited tube formation by 47.3%, whereas quercetin and kaempferol achieved 36.9% and 15% inhibition, respectively [1]. The study also established a clear structure-toxicity relationship, with myricetin (3 OH groups on B-ring) exhibiting the highest LD50 (100 μM) and thus lower cytotoxicity to endothelial cells compared to quercetin (50 μM) and kaempferol (20 μM) [1].

antiangiogenesis endothelial cells cancer

Myricetin's Poor Aqueous Solubility and Bioavailability Distinguish It as a Candidate for Advanced Formulation Research

While myricetin exhibits potent bioactivity in vitro, its poor aqueous solubility (<100 ng/mL) and consequent low bioavailability are well-documented and represent a key differentiator from its analog dihydromyricetin (DMY) and a driver for formulation innovation [1]. This limitation has spurred the development of novel delivery systems. For example, a nanoemulsion-based formulation of myricetin (Myr-NE) was compared directly to free myricetin in a triple-negative breast cancer (TNBC) xenograft model. Myr-NE treatment, at half the dose of free myricetin (25 mg/kg vs. 50 mg/kg), substantially reduced tumor progression and more effectively inhibited the PI3K/AKT/mTOR signaling pathway and VEGFR2 expression [2].

bioavailability solubility formulation

Optimal Research and Industrial Application Scenarios for Myricetin (CAS 529-44-2) Based on Verified Differential Evidence


Kinase Inhibitor Development for Oncology: Targeting PI3K and B-Raf

Myricetin's verified 3.4-fold greater potency against PI3K p110β compared to quercetin [1] and its nearly 5-fold greater potency against B-Raf [2] position it as a superior chemical starting point for structure-activity relationship (SAR) studies and medicinal chemistry campaigns targeting these oncogenic kinases. Researchers should prioritize myricetin over quercetin or other less potent flavonoid analogs when developing novel ATP-competitive inhibitors or chemical probes for the PI3K/AKT/mTOR and MAPK pathways. Its higher intrinsic activity reduces the required compound concentration in assays, potentially minimizing off-target and cytotoxic effects observed with less potent analogs [3].

Antiangiogenic and Endothelial Cell Biology Studies

For studies investigating the inhibition of angiogenesis, particularly in the context of cancer or ocular diseases, myricetin offers a quantifiable advantage over quercetin and kaempferol. As demonstrated in HUVEC models, myricetin suppresses VEGF-stimulated tubular structure formation by 47.3%, significantly outperforming quercetin (36.9%) and kaempferol (15%) [4]. Crucially, its higher LD50 (100 μM) in endothelial cells, compared to 50 μM for quercetin and 20 μM for kaempferol, provides a wider window between desired antiangiogenic effects and unwanted cytotoxicity [4]. This combination of efficacy and reduced cellular toxicity makes myricetin the preferred flavonol tool for dissecting angiogenic signaling pathways.

In Vitro Metabolic Disorder and Diabetes Research: α-Glucosidase Inhibition

Myricetin's 4-fold greater potency as an α-glucosidase inhibitor relative to fisetin [5] establishes it as a key reference compound for in vitro studies of carbohydrate digestion and postprandial hyperglycemia. Researchers designing high-throughput screens for natural product inhibitors of α-glucosidase or validating novel antidiabetic mechanisms should include myricetin as a critical positive control and benchmark. Its superior potency ensures a robust and reproducible inhibitory signal at lower concentrations, which is essential for accurate determination of IC50 values in screening assays.

Advanced Formulation and Drug Delivery System Development

The well-documented limitation of myricetin's poor aqueous solubility (<100 ng/mL) and low bioavailability [6] defines a specific, high-value application scenario: formulation science. Myricetin serves as an ideal model compound for developing and validating novel drug delivery systems designed to enhance the oral bioavailability of poorly soluble flavonoids and other BCS Class II/IV compounds. The demonstrated efficacy of nanoemulsion formulations (Myr-NE) in improving in vivo anti-tumor activity at reduced doses [7] provides a clear proof-of-concept. Procurement of high-purity myricetin is therefore justified for academic and industrial laboratories focused on nanotechnology, lipid-based formulations, and prodrug design aimed at overcoming bioavailability barriers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Myricetin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.